2-(Cyclopentyloxy)ethanol

Description

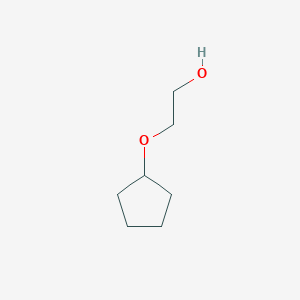

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPSFEKIUIROFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525889 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1819-34-7 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclopentyloxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopentyloxy)ethanol (CAS: 1819-34-7)

Introduction

2-(Cyclopentyloxy)ethanol is a bifunctional organic molecule featuring both an ether linkage and a primary alcohol group. This unique structural arrangement imparts a useful combination of properties, including its utility as a versatile solvent and as a valuable chemical intermediate in the synthesis of more complex molecules.[1] Characterized by its solubility in both aqueous and organic media, it finds applications ranging from industrial formulations in paints and cleaning products to a building block in fine chemical synthesis.[1] This guide provides a comprehensive technical overview of its properties, a robust synthesis protocol grounded in established chemical principles, its predicted spectroscopic profile, and essential safety and handling information for laboratory and industrial professionals.

Chemical Identity and Structure

The fundamental identity of this compound is defined by a cyclopentyl group linked via an ether bond to an ethanol backbone.

-

Synonyms: 2-(Cyclopentyloxy)ethan-1-ol, Ethanol, 2-(cyclopentyloxy)-[1][2]

-

Molecular Weight: 130.19 g/mol [4]

-

InChI Key: GEPSFEKIUIROFF-UHFFFAOYSA-N

-

Canonical SMILES: C1CCC(C1)OCCO

Sources

2-(Cyclopentyloxy)ethanol molecular weight and formula

An In-depth Technical Guide to 2-(Cyclopentyloxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Cyclopentyloxy)ethanol (CAS No. 1819-34-7) is a bifunctional organic molecule belonging to the glycol ether family. These compounds are characterized by the presence of both an ether linkage and an alcohol hydroxyl group, bestowing upon them a versatile set of physicochemical properties. This unique amphipathic nature—possessing both a hydrophobic cyclopentyl group and a hydrophilic hydroxyethyl moiety—makes 2-(Cyclopentyloxy)ethanol an effective solvent for a range of substances and a valuable intermediate in chemical synthesis.[1] Its applications span industrial solvents, coatings, and as a building block for more complex molecules in the pharmaceutical and materials science sectors.

This guide provides a comprehensive technical overview of 2-(Cyclopentyloxy)ethanol, detailing its core properties, a validated synthesis protocol, predictive spectroscopic data for characterization, its chemical reactivity, and essential safety information for laboratory professionals.

Physicochemical and Molecular Properties

The fundamental molecular and physical characteristics of 2-(Cyclopentyloxy)ethanol are summarized below. These properties are critical for predicting its behavior in various chemical and physical processes, including reaction kinetics, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 1819-34-7 | [1] |

| Appearance | Colorless Liquid (presumed) | |

| Boiling Point | 206.2 °C (at 760 mmHg) | [2] |

| Density | 1.0 g/cm³ | [2] |

| Refractive Index | 1.460 | [2] |

| Flash Point | 81.5 °C | [2] |

| Vapor Pressure | 0.057 mmHg (at 25 °C) | [2] |

| Solubility | Soluble in water and organic solvents | |

| Storage Temperature | 2-8 °C |

Synthesis and Purification

The most logical and widely applied method for preparing asymmetrical ethers such as 2-(Cyclopentyloxy)ethanol is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.

Causality of Experimental Design

The proposed synthesis involves the deprotonation of cyclopentanol to form the more nucleophilic cyclopentoxide ion. A strong base like sodium hydride (NaH) is chosen because it irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas, which evolves from the reaction mixture. 2-Chloroethanol is selected as the electrophile because it is a primary halide, which is ideal for minimizing the competing E2 elimination reaction that can occur with secondary or tertiary halides. A polar aprotic solvent like Tetrahydrofuran (THF) is used to solvate the sodium cation without solvating the alkoxide nucleophile, thus enhancing its reactivity. The reaction is heated to ensure a reasonable reaction rate. The workup procedure is designed to quench the reaction, remove inorganic salts, and isolate the desired product through extraction and distillation.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-(Cyclopentyloxy)ethanol.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It should be thoroughly vetted and optimized under appropriate laboratory safety protocols.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Deprotonation: Charge the flask with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, decant the hexanes, and add anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclopentanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of sodium cyclopentoxide.

-

Sₙ2 Reaction: Add 2-chloroethanol (1.05 equivalents) dropwise to the reaction mixture at room temperature.

-

Once the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure 2-(Cyclopentyloxy)ethanol.

Spectroscopic Characterization (Predictive)

Disclaimer: The following spectroscopic data are predicted based on the molecular structure and typical values for analogous functional groups. Experimental verification is required for definitive assignment.

| Technique | Predicted Observations |

| ¹H NMR | δ ~3.75-3.85 (m, 1H, -O-CH - on cyclopentyl ring)δ ~3.70 (t, 2H, -CH₂-OH)δ ~3.55 (t, 2H, -O-CH₂-)δ ~2.5-2.7 (br s, 1H, -OH)δ ~1.50-1.80 (m, 8H, cyclopentyl -CH₂- protons) |

| ¹³C NMR | δ ~82 (-O-C H- on cyclopentyl ring)δ ~70 (-O-C H₂-)δ ~62 (-C H₂-OH)δ ~33 (cyclopentyl carbons adjacent to -O-CH-)δ ~24 (remaining cyclopentyl carbons) |

| FT-IR (cm⁻¹) | 3550-3200 (broad, O-H stretch)2960-2850 (strong, C-H alkane stretch)~1100 (strong, C-O ether stretch) |

| Mass Spec (EI) | M⁺ at m/z = 130Key fragments: m/z = 85 (loss of -CH₂CH₂OH), m/z = 69 (cyclopentyl cation), m/z = 45 (-CH₂CH₂OH⁺) |

Chemical Reactivity and Applications

The reactivity of 2-(Cyclopentyloxy)ethanol is dictated by its two functional groups: the secondary ether and the primary alcohol.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional handle for further synthetic transformations. It can undergo standard alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids or acyl chlorides under acidic or basic conditions to form esters.

-

Etherification: Further reaction with an alkyl halide under Williamson ether synthesis conditions to produce a diether.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, DMP for aldehyde; Jones reagent for carboxylic acid).

-

Conversion to Alkyl Halide: Reaction with reagents like SOCl₂ or PBr₃ to replace the hydroxyl group with a halogen.

Reactions of the Ether Group

The ether linkage is generally stable to many reagents but can be cleaved under harsh, acidic conditions.[3]

-

Acidic Cleavage: Reaction with strong acids like HBr or HI will protonate the ether oxygen, followed by nucleophilic attack of the halide.[4][5] Given the structure, the reaction would likely proceed via an Sₙ2 attack on the less-hindered ethyl side, yielding cyclopentanol and 1-bromo-2-ethanol.[5]

Sources

An In-Depth Technical Guide to 2-(Cyclopentyloxy)ethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Cyclopentyloxy)ethanol, a glycol ether, presents a unique combination of properties that make it a compound of interest in various scientific and industrial fields. Its structure, featuring a cyclopentyl ether linked to an ethanol moiety, imparts both hydrophobic and hydrophilic characteristics, rendering it an effective solvent and a versatile chemical intermediate. This guide provides a comprehensive overview of 2-(Cyclopentyloxy)ethanol, including its nomenclature, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to the pharmaceutical sciences. Safety protocols for handling, storage, and disposal are also detailed to ensure its responsible use in a laboratory setting.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-(cyclopentyloxy)ethanol . It is also commonly referred to by its synonym, 2-(Cyclopentyloxy)ethan-1-ol .[1]

Table 1: Chemical Identity of 2-(Cyclopentyloxy)ethanol

| Identifier | Value |

| CAS Number | 1819-34-7[1] |

| Molecular Formula | C₇H₁₄O₂[1] |

| Molecular Weight | 130.18 g/mol [1] |

| InChI Key | GEPSFEKIUIROFF-UHFFFAOYSA-N[2] |

| SMILES | C1CCC(C1)OCCO |

Physicochemical Properties

2-(Cyclopentyloxy)ethanol is a colorless liquid with a faint, pleasant odor.[1] Its chemical structure allows for solubility in both water and organic solvents, a characteristic feature of many glycol ethers.[1]

Table 2: Physicochemical Data for 2-(Cyclopentyloxy)ethanol

| Property | Value | Source |

| Boiling Point | 206.2 °C at 760 mmHg | [1] |

| Flash Point | 81.5 °C | [1] |

| Density | 1.0 g/cm³ | [1] |

| Refractive Index | 1.46 | [1] |

| Vapor Pressure | 0.057 mmHg at 25 °C | [1] |

Synthesis and Manufacturing

The primary and most efficient method for the synthesis of 2-(Cyclopentyloxy)ethanol is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4][5]

Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism, where the cyclopentoxide ion acts as the nucleophile, attacking the electrophilic carbon of a 2-haloethanol derivative. For optimal yield, a primary alkyl halide is preferred to minimize competing elimination reactions.[3][6]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of 2-(Cyclopentyloxy)ethanol.

Materials:

-

Cyclopentanol

-

Sodium hydride (NaH) or other strong base

-

2-Chloroethanol or 2-Bromoethanol

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) as solvent[4]

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in anhydrous THF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise. The evolution of hydrogen gas will be observed.

-

Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the complete formation of sodium cyclopentoxide.

-

Ether Formation: Cool the freshly prepared sodium cyclopentoxide solution in an ice bath.

-

Slowly add a solution of 2-chloroethanol or 2-bromoethanol in anhydrous THF via the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux for several hours (typically 4-8 hours) to ensure the reaction goes to completion.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride.

-

Acidify the mixture with dilute HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-(Cyclopentyloxy)ethanol.

Caption: Key Reactions of 2-(Cyclopentyloxy)ethanol.

Applications in Research and Industry

2-(Cyclopentyloxy)ethanol serves as a versatile solvent and a valuable chemical intermediate. [1]

-

Solvent Applications: Its amphiphilic nature makes it an effective solvent for a wide range of substances in industrial applications such as paints, varnishes, and cleaning products. [1]* Chemical Intermediate: It is a precursor for the synthesis of more complex molecules. For example, it can be derivatized to form compounds like 2-(cyclopentyloxy)ethyl 4-bromobenzenesulfonate and 2-cyclopentyloxyethyl 4-toluenesulphonate. [1]

Relevance in Pharmaceutical Development

While direct applications of 2-(Cyclopentyloxy)ethanol as an active pharmaceutical ingredient (API) are not widely documented, its properties as a glycol ether are pertinent to the pharmaceutical industry. Glycol ethers are utilized as solvents and penetration enhancers in various drug formulations. [7][8]Diethylene glycol monoethyl ether (DEGME), a related glycol ether, is used in topical dosage forms and as a solubilizer. [8]Given its properties, 2-(Cyclopentyloxy)ethanol could potentially be explored as a solvent in non-parenteral drug formulations, provided its toxicological profile is thoroughly evaluated. Its use would be governed by regulatory guidelines for residual solvents in pharmaceuticals.

Analytical Characterization

The structural elucidation of 2-(Cyclopentyloxy)ethanol is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl ring protons, the methylene protons of the ethoxy group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. [9]A strong C-O stretching absorption is also expected around 1050-1150 cm⁻¹. [9][10]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Safety, Handling, and Disposal

Hazard Identification

2-(Cyclopentyloxy)ethanol is classified as a combustible liquid and can cause skin and serious eye irritation. [8]It may also cause respiratory irritation. [8] Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. [2]H319: Causes serious eye irritation. [2]H335: May cause respiratory irritation. [2] |

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical. The following are general guidelines:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. * Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, neoprene, or nitrile rubber) and a lab coat. * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. * Hygiene Practices: Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory.

-

Storage

Store 2-(Cyclopentyloxy)ethanol in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [8][11]Recommended storage temperature is between 2-8°C. [1]

Spills and Disposal

-

Spills: In case of a spill, evacuate the area and remove all ignition sources. [8]Absorb the spill with an inert material (e.g., sand or earth) and place it in a suitable container for disposal. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [8]Do not dispose of down the drain. [12]Used ethanol and glycol should be collected as hazardous waste. [12][13]

Conclusion

2-(Cyclopentyloxy)ethanol is a valuable chemical with a range of existing and potential applications. Its synthesis via the Williamson ether synthesis is straightforward, and its reactivity is primarily centered around its hydroxyl group. While its direct role in drug development is not yet prominent, its properties as a glycol ether suggest potential utility as a solvent or excipient in pharmaceutical formulations, warranting further investigation into its biocompatibility and toxicological profile. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Cytiva. (2017). Glycol Ether PNts Safety Data Sheet. Retrieved from [Link]

-

California Department of Public Health. (2008, May 6). Glycol Ethers. Retrieved from [Link]

-

International Labour Organization. (2011, August 3). Glycol Ethers. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1819-34-7, 2-(cyclopentyloxy)ethanol. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of ethanol. Retrieved from [Link]

-

ResearchGate. (2016, January 29). What the best way to dispose used-ethanol and glycol?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000108). Retrieved from [Link]

-

Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

-

University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

-

YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol [Video]. Retrieved from [Link]

-

Hazardous Waste Disposal Procedures. (n.d.). Retrieved from [Link]

-

YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethanol at different temperatures. Retrieved from [Link]

- Ethanol Impacts. (n.d.). Proper Waste Disposal.

-

Revue Roumaine de Chimie. (n.d.). DETERMINATION OF ETHANOL CONTENT OF FERMENTED ALCOHOLIC BEVERAGES WITH FTIR SPECTROSCOPY AND MULTIVARIATE CALIBRATION. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pharmaceutical Solvents and Solubilizing Agents. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved from [Link]

-

Spectroscopy. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

meriSTEM. (2021, April 15). NMR of ethanol with ¹H and ¹³C | Analytical chemistry [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2025, January 23). Help with simple 1D NMR spectra (of ethanol?). r/chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US7838499B2 - Benzylbenzene derivatives and methods of use.

- Google Patents. (n.d.). SU394370A1 - METHOD OF OBTAINING 2-CYCLOPENTYLOXETHANE.

- Google Patents. (n.d.). US7790905B2 - Crystalline forms of a selective COX-2 inhibitory drug.

- Google Patents. (n.d.). EP1811037A1 - Process for the preparation of optically active cyclopentenones.

-

The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance II 400 FT spectrometers at ambient temperature. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. US7838499B2 - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]

- 8. aksci.com [aksci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 12. researchgate.net [researchgate.net]

- 13. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]

Navigating the Safety Landscape of 2-(Cyclopentyloxy)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)ethanol, a versatile solvent and chemical intermediate, is increasingly utilized in various research and development applications, including in the synthesis of novel pharmaceutical compounds.[1] Its unique physicochemical properties, such as solubility in both aqueous and organic media, make it a valuable tool in the modern laboratory.[1] However, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides a comprehensive overview of the safety data and hazards associated with 2-(Cyclopentyloxy)ethanol, offering field-proven insights and detailed protocols for its safe handling, storage, and emergency management.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This knowledge informs proper storage conditions, predicts its behavior in various experimental setups, and is crucial for risk assessment.

| Property | Value | Source |

| CAS Number | 1819-34-7 | |

| Molecular Formula | C7H14O2 | [1] |

| Molecular Weight | 130.19 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, pleasant | [1] |

| Boiling Point | 206.247°C at 760 mmHg | [1] |

| Flash Point | 81.484°C | [1] |

| Density | 1 g/cm³ | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Storage Temperature | 2-8°C | [1][2] |

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. 2-(Cyclopentyloxy)ethanol is classified with the following hazards:

-

Signal Word: Warning[3]

Hazard Statements:

-

H227: Combustible liquid.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Pictograms:

-

GHS07: Exclamation Mark

This classification underscores that while 2-(Cyclopentyloxy)ethanol is not acutely toxic, it poses significant irritation risks upon contact and a flammability hazard at elevated temperatures.

Toxicological Profile and Health Hazards

While specific toxicological studies on 2-(Cyclopentyloxy)ethanol are not extensively detailed in publicly available literature, the known hazards are primarily related to its irritant properties.[1]

-

Skin Irritation: Direct contact with the skin can lead to irritation.[3] Prolonged or repeated exposure may cause dermatitis and defatting of the skin.[4]

-

Eye Irritation: The compound is a serious eye irritant, capable of causing redness, pain, swelling, and blurred vision.[3][4]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[3]

-

Ingestion: While data on ingestion is limited, it is generally advised to avoid ingestion of any chemical. If swallowed, it is crucial not to induce vomiting and to seek immediate medical attention.[4]

Experimental Workflow: Risk Assessment and Mitigation

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This process is a self-validating system to ensure all potential hazards are identified and controlled.

Caption: Risk assessment workflow for handling 2-(Cyclopentyloxy)ethanol.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with 2-(Cyclopentyloxy)ethanol.

Handling:

-

Ventilation: Always handle 2-(Cyclopentyloxy)ethanol in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][6]

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[3] Use non-sparking tools when handling containers.[4]

Storage:

-

Container: Store in a tightly closed, original container.[3]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

-

Temperature: Store at the recommended temperature of 2-8°C.[1][2]

-

Security: Store in a locked cabinet or a restricted-access area.[3]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[3]

-

Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]

-

Clean: Clean the spill area thoroughly.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish a fire.[3] Do not use a heavy water stream as it may spread the fire.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of 2-(Cyclopentyloxy)ethanol and its containers in accordance with all applicable local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[3]

Conclusion

2-(Cyclopentyloxy)ethanol is a valuable chemical for research and development, but its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and foster a culture of safety within the laboratory. A proactive approach to hazard management, including thorough risk assessments and adherence to established procedures, is the cornerstone of responsible scientific practice.

References

-

LookChem. (2017, August 14). Cas 1819-34-7, 2-(cyclopentyloxy)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Cyclohexyloxy)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. Retrieved from [Link]

-

Purdue University Physics Department. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2012, December 7). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]

-

Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

-

HPC Standards. (n.d.). 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-(Cyclopentyloxy)ethanol | 1819-34-7 [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. physics.purdue.edu [physics.purdue.edu]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structural and Physicochemical Properties of 2-(Cyclopentyloxy)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-(Cyclopentyloxy)ethanol (CAS No. 1819-34-7), a molecule with applications as a solvent and chemical intermediate.[1] Understanding its core structural and physicochemical properties is fundamental for its application in chemical synthesis and material science. This document consolidates key identification, structural, and property data to serve as an essential reference for laboratory and development work.

Core Molecular Identity and Structure

2-(Cyclopentyloxy)ethanol is an organic compound featuring a cyclopentyl ring linked to an ethanol moiety through an ether bond. This structure imparts both non-polar (cyclopentyl ring) and polar (hydroxyl group) characteristics, influencing its solubility and reactivity.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and data retrieval. The following table summarizes the key identifiers for 2-(Cyclopentyloxy)ethanol.

| Identifier | Value | Source |

| CAS Number | 1819-34-7 | [1][2][3] |

| IUPAC Name | 2-(cyclopentyloxy)ethanol | [1][2] |

| Synonyms | 2-(Cyclopentyloxy)ethan-1-ol | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | |

| InChI | 1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2 | [3] |

| InChIKey | GEPSFEKIUIROFF-UHFFFAOYSA-N | [3] |

Molecular Structure and Connectivity

The structural arrangement of 2-(Cyclopentyloxy)ethanol is key to its chemical behavior. The ether linkage provides stability, while the terminal hydroxyl group is a primary site for chemical reactions.

Caption: 2D representation of the molecular connectivity in 2-(Cyclopentyloxy)ethanol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its suitability as a solvent, its reaction kinetics, and its environmental fate.

| Property | Value | Unit |

| Density | 1 | g/cm³ |

| Boiling Point | 206.247 | °C at 760 mmHg |

| Flash Point | 81.484 | °C |

| Vapor Pressure | 0.057 | mmHg at 25°C |

| Refractive Index | 1.46 | |

| LogP (Octanol-Water Partition Coefficient) | 0.93790 |

This data is compiled from multiple sources.[1][2]

The LogP value of approximately 0.94 suggests that 2-(Cyclopentyloxy)ethanol has a relatively balanced solubility in both lipophilic and aqueous environments, making it a versatile solvent.[2]

Handling, Storage, and Safety

For laboratory and industrial applications, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

Storage: The recommended storage temperature is between 2-8°C.[1]

-

Safety: According to its GHS classifications, 2-(Cyclopentyloxy)ethanol is considered a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

Applications and Relevance for Researchers

While primarily used as a solvent in consumer products like paints and varnishes, the bifunctional nature of 2-(Cyclopentyloxy)ethanol—containing both an ether and an alcohol—makes it a valuable intermediate in chemical synthesis.[1]

For drug development professionals, molecules with similar structures (ether-alcohols) can be used as linkers or building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl group allows for further functionalization, such as esterification or conversion to a leaving group, while the cyclopentyl ether provides a stable, moderately lipophilic scaffold. Its physicochemical properties, such as a high boiling point and moderate LogP, are important considerations for reaction condition design and purification strategies.

3D Conformational Information

A definitive 3D model from experimental data like X-ray crystallography is not publicly available. However, a computational 3D model can be generated from its structural identifiers (SMILES or InChI) using standard molecular modeling software. A .mol file, which contains atomic coordinate information, is referenced by chemical suppliers and can be used for this purpose.[1] The molecule's 3D conformation is characterized by the flexible ethyl ether chain and the relatively rigid cyclopentyl ring, which typically adopts an "envelope" or "twist" conformation. This flexibility is a key determinant in its interaction with other molecules.

References

-

LookChem. (n.d.). Cas 1819-34-7, 2-(cyclopentyloxy)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Cyclohexyloxy)ethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Cyclopentyloxy)ethanol

Introduction: Characterizing a Versatile Glycol Ether

2-(Cyclopentyloxy)ethanol (CAS No. 1819-34-7) is a bifunctional organic molecule belonging to the glycol ether family. Its structure, which incorporates both a polar hydroxyl group and a moderately nonpolar cyclopentyloxy ether moiety, imparts a unique set of physicochemical properties. This unique amphiphilic character makes it an effective solvent for a range of substances and a valuable intermediate in chemical synthesis.[1][2]

This guide provides a comprehensive overview of the key physical properties of 2-(Cyclopentyloxy)ethanol. As drug development professionals and researchers, a thorough understanding of these characteristics is paramount for predicting substance behavior, ensuring safety, designing experimental protocols, and developing robust formulations. We will delve into the experimentally determined and predicted values for its core physical constants and provide detailed descriptions of the standard methodologies used for their determination, offering insights into the causality behind these established protocols.

Molecular and Chemical Identity

A foundational understanding of a substance begins with its molecular identity.

-

Molecular Weight: 130.19 g/mol

-

Structure:

Caption: Molecular structure of 2-(Cyclopentyloxy)ethanol.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of 2-(Cyclopentyloxy)ethanol, providing a quick reference for laboratory and development applications.

| Property | Value | Method / Comments |

| Appearance | Colorless liquid with a faint, pleasant odor. | Visual and olfactory assessment.[1][2] |

| Boiling Point | 206.2 °C (at 760 mmHg) | Determined via standard distillation methods (e.g., OECD 103).[2][3] |

| Melting / Freezing Point | Data not available; expected to be very low. | Not typically reported. Glycol ethers often have low freezing points.[2][4][5] |

| Density | ~1.0 g/cm³ | The specific temperature of measurement is not always cited but is typically 20°C or 25°C. |

| Flash Point | 81.5 °C | Determined by Pensky-Martens Closed Cup method (e.g., ISO 2719).[2][3] |

| Water Solubility | Soluble | Qualitatively confirmed. Quantitative determination follows OECD Guideline 105.[1][2] |

| Vapor Pressure | 0.057 mmHg at 25°C | Low volatility at standard temperature and pressure.[2][3] |

| Refractive Index (n_D) | 1.460 | Typically measured at 20°C using the sodium D-line (589 nm).[2][3] |

| Log P (Octanol-Water) | 0.9379 (Predicted) | Indicates slight preference for the lipid phase over the aqueous phase.[3] |

| Storage Temperature | 2°C to 8°C | Recommended for maintaining stability and purity.[2] |

Experimental Protocols and Methodological Rationale

The trustworthiness of physical property data hinges on the validity of the methods used for its determination. The following sections detail the standard protocols applicable to a substance like 2-(Cyclopentyloxy)ethanol, grounded in internationally recognized guidelines from the OECD and ASTM.

Boiling Point Determination

The boiling point is a critical parameter for distillation, purification, and safety assessments. For a high-boiling liquid like 2-(Cyclopentyloxy)ethanol, a standard reflux or distillation method provides the most accurate data.

Chosen Protocol: OECD Guideline 103, "Boiling Point" / ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants".[1][6][7][8]

Methodology Rationale: These methods are designed to determine the equilibrium boiling point of liquids that are stable at their boiling temperature.[7][9] Given the reported boiling point of ~206°C, a method that ensures uniform heating and accurate temperature measurement at the liquid-vapor equilibrium is essential. The apparatus, typically a round-bottom flask with a reflux condenser and a calibrated thermometer, is well-suited for this temperature range.[1][6]

Step-by-Step Protocol:

-

Apparatus Setup: A 100 mL round-bottom flask is fitted with a water-cooled reflux condenser. A calibrated partial immersion thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Sample Preparation: Approximately 50 mL of 2-(Cyclopentyloxy)ethanol is placed in the flask, along with several boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently with an electric heating mantle. The heating rate is adjusted to maintain a steady reflux, with the condensation ring visible on the condenser.

-

Equilibrium: The system is allowed to equilibrate for 10 minutes once steady boiling and reflux are established.

-

Measurement: The temperature on the thermometer is recorded when it becomes stable. This stable temperature is the equilibrium boiling point.

-

Pressure Correction: The ambient barometric pressure is recorded. If it deviates from standard pressure (760 mmHg), the observed boiling point is corrected using the Sidney-Young equation.

Caption: Experimental workflow for boiling point determination.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air. This is arguably the most critical parameter for assessing fire hazard and defining safe handling, storage, and transportation protocols.

Chosen Protocol: ISO 2719 / ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".[10][11][12]

Methodology Rationale: The Pensky-Martens closed-cup method is specifically designed for liquids with flash points above 40°C, such as fuels, lubricating oils, and other homogeneous liquids.[11][13] Given the reported flash point of 81.5°C for 2-(Cyclopentyloxy)ethanol, this method is highly appropriate. The closed-cup design simulates conditions in a partially filled container, providing a conservative and reliable measure of flammability.[12][14]

Step-by-Step Protocol:

-

Sample Preparation: The Pensky-Martens brass test cup is filled with the sample to the specified mark. The lid, which contains a stirrer, thermometer, and ignition source port, is securely fitted.

-

Heating: The sample is heated at a slow, constant rate (typically 5-6°C per minute) while being continuously stirred to ensure temperature uniformity.[10]

-

Ignition Test: At prescribed temperature intervals (e.g., every 1°C as the expected flash point is approached), the stirring is stopped, and the test flame is dipped into the vapor space of the cup through the shutter mechanism.

-

Observation: The test is monitored for a "flash"—a brief, instantaneous ignition of the vapors inside the cup.

-

Recording: The lowest temperature at which a flash is observed is recorded as the flash point.

Water Solubility Assessment

Solubility data is fundamental to applications in formulation, extraction, and environmental fate assessment. While 2-(Cyclopentyloxy)ethanol is known to be soluble in water, quantifying this is essential for technical applications.

Chosen Protocol: OECD Guideline 105, "Water Solubility".[15][16][17]

Methodology Rationale: This guideline provides two primary methods: the Column Elution method for poorly soluble substances and the Flask Method for substances with solubility greater than 10 mg/L.[18] Given that 2-(Cyclopentyloxy)ethanol is a glycol ether and is qualitatively described as "soluble," the Flask Method is the appropriate choice.[1][2] This method directly measures the saturation concentration of the substance in water at equilibrium.

Step-by-Step Protocol (Flask Method):

-

Equilibration: An amount of 2-(Cyclopentyloxy)ethanol in excess of its expected solubility is added to a known volume of deionized water in a flask.

-

Stirring/Shaking: The mixture is agitated at a constant, controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium. A preliminary test is often run to determine the necessary equilibration time (typically 24-48 hours).

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let undissolved substance separate. Centrifugation is then used to ensure complete separation of the aqueous phase from any undissolved micro-droplets.

-

Analysis: A sample of the clear, saturated aqueous phase is carefully removed. The concentration of dissolved 2-(Cyclopentyloxy)ethanol is then determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

-

Calculation: The water solubility is reported in units of mass per volume (e.g., g/L) at the specified temperature.

Hydrophobicity: Partition Coefficient (n-octanol/water)

The n-octanol/water partition coefficient (P_ow or K_ow), usually expressed as its logarithm (Log P), is a measure of a chemical's hydrophobicity. It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as in environmental science to predict bioaccumulation.

Chosen Protocol: OECD Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".[19][20][21]

Methodology Rationale: The Shake Flask method is the classic and most direct way to measure the partition coefficient. It is suitable for substances with a Log P value between -2 and 4.[19][22] The predicted Log P of ~0.94 for 2-(Cyclopentyloxy)ethanol falls squarely within this range, making this method ideal.[3] It involves directly measuring the concentration of the solute in both the water and n-octanol phases after they have reached equilibrium.

Step-by-Step Protocol:

-

Solvent Saturation: n-octanol is first saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

-

Test Solution: A stock solution of 2-(Cyclopentyloxy)ethanol is prepared in n-octanol.

-

Partitioning: A known volume of the stock solution and the water phase are combined in a vessel at a controlled temperature (e.g., 25°C). The mixture is shaken vigorously until equilibrium is established (several hours).

-

Phase Separation: The mixture is separated into its distinct n-octanol and water layers, typically via centrifugation to break any emulsions.

-

Concentration Analysis: The concentration of 2-(Cyclopentyloxy)ethanol in each phase is determined by a suitable analytical method (e.g., GC or HPLC).

-

Calculation: The partition coefficient (P_ow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is reported as Log P_ow.

Conclusion

The physical properties of 2-(Cyclopentyloxy)ethanol—characterized by its high boiling point, moderate flash point, and solubility in both aqueous and organic media—define its utility and safety profile. The methodologies outlined in this guide, based on internationally accepted standards, provide a framework for the reliable and reproducible determination of these critical parameters. For researchers and developers, adherence to these protocols is not merely a procedural formality; it is the foundation of scientific integrity, ensuring that data is both accurate and comparable across different studies and applications. This robust characterization is indispensable for leveraging the full potential of 2-(Cyclopentyloxy)ethanol in scientific and industrial pursuits.

References

-

ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2017.

-

ASTM D1120-94(1998)e1, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 1998.

-

ISO 2719:2016, Determination of flash point — Pensky-Martens closed cup method, International Organization for Standardization, Geneva, CH, 2016.

-

LookChem. Cas 1819-34-7, 2-(cyclopentyloxy)ethanol. [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

OECD (2023), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Pensky–Martens closed-cup test - Wikipedia. [Link]

-

Tower Water. Glycol Freezing Point Guide For Protecting Your HVAC Systems. [Link]

-

Wikipedia. Propylene glycol. [Link]

-

The ANSI Blog. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. [Link]

-

Intertek Inform. Determination of flash point - Pensky-Martens closed cup method (ISO 2719:2016). [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

-

Essem Compliance. Physical chemical testing studies. [Link]

-

LCS Laboratory Inc. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

-

Environmental Science & Technology Letters. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. towerwater.com [towerwater.com]

- 5. Propylene glycol - Wikipedia [en.wikipedia.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. oecd.org [oecd.org]

- 8. lcslaboratory.com [lcslaboratory.com]

- 9. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 10. 5.imimg.com [5.imimg.com]

- 11. laboratuar.com [laboratuar.com]

- 12. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. intertekinform.com [intertekinform.com]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Synthesis of 2-(Cyclopentyloxy)ethanol from Cyclopentanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(cyclopentyloxy)ethanol, a valuable glycol ether, from the starting material cyclopentanol. The document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the prevalent synthetic methodologies, with a primary focus on the Williamson ether synthesis, offering a detailed, step-by-step protocol. The guide emphasizes the underlying chemical principles, safety considerations, and analytical characterization of the final product, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 2-(Cyclopentyloxy)ethanol

2-(Cyclopentyloxy)ethanol, with the chemical formula C7H14O2, is a colorless liquid characterized by a faint, pleasant odor.[1] Its bifunctional nature, possessing both an ether linkage and a primary alcohol, makes it a versatile molecule with a range of applications. It is utilized as a solvent in various industrial applications due to its solubility in both water and organic solvents.[1] Furthermore, it serves as a crucial chemical intermediate in the synthesis of more complex molecules, finding use in the production of consumer products such as paints, varnishes, and cleaning agents.[1] In the pharmaceutical sector, its structural motif can be incorporated into active pharmaceutical ingredients.[2][3]

Table 1: Physicochemical Properties of 2-(Cyclopentyloxy)ethanol [1][4]

| Property | Value |

| CAS Number | 1819-34-7 |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.19 g/mol [5][6] |

| Boiling Point | 206.25 °C at 760 mmHg[1][4] |

| Density | 1.0 g/cm³[1][4] |

| Flash Point | 81.48 °C[1][4] |

| Refractive Index | 1.46[1][4] |

| Storage Temperature | 2-8 °C[1][5][6][7] |

Synthetic Strategies: Pathways to 2-(Cyclopentyloxy)ethanol

The synthesis of 2-(cyclopentyloxy)ethanol from cyclopentanol can be principally achieved through two strategic approaches: the Williamson ether synthesis and the direct reaction with ethylene oxide.

The Williamson Ether Synthesis: A Classic and Reliable Route

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[8][9][10] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[8][9] In the context of synthesizing 2-(cyclopentyloxy)ethanol, this method involves two key steps:

-

Deprotonation of Cyclopentanol: Cyclopentanol is treated with a strong base to form the corresponding cyclopentoxide anion.

-

Nucleophilic Substitution: The cyclopentoxide then acts as a nucleophile, attacking an appropriate electrophile, such as 2-chloroethanol or 2-bromoethanol, to form the desired ether.

A strong base is crucial for the initial deprotonation of the alcohol.[11] Sodium hydride (NaH) is a common and effective choice for this purpose, as it irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the reaction mixture.[8]

Direct Ethoxylation with Ethylene Oxide

An alternative approach involves the direct reaction of cyclopentanol with ethylene oxide.[12][13][14] This reaction is typically catalyzed by either a base or an acid. The strained three-membered ring of ethylene oxide makes it susceptible to ring-opening by nucleophiles like alcohols.[15][16] While this method can be more atom-economical, it often leads to the formation of poly(ethylene glycol) ethers as byproducts, which can complicate purification.[12] Controlling the stoichiometry and reaction conditions is critical to favor the formation of the mono-ethoxylated product.[12][13]

Detailed Experimental Protocol: Williamson Ether Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 2-(cyclopentyloxy)ethanol from cyclopentanol via the Williamson ether synthesis.

Reagents and Equipment

Table 2: List of Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyclopentanol | C5H10O | 86.13[17] | ≥99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00[18] | 60% | Sigma-Aldrich |

| 2-Chloroethanol | C2H4ClO | 80.51 | ≥99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | ≥99.9% | Sigma-Aldrich |

| Diethyl Ether | (C2H5)2O | 74.12 | ≥99.5% | Fisher Scientific |

| Saturated Ammonium Chloride Solution | NH4Cl(aq) | - | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | Fisher Scientific |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Sources

- 1. Cas 1819-34-7,2-(cyclopentyloxy)ethanol | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-(Cyclopentyloxy)ethanol | 1819-34-7 [sigmaaldrich.com]

- 6. 2-(Cyclopentyloxy)ethanol | 1819-34-7 [sigmaaldrich.com]

- 7. 1819-34-7|2-(Cyclopentyloxy)ethanol|BLD Pharm [bldpharm.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Khan Academy [khanacademy.org]

- 12. US3935279A - Process for the production of glycol ethers - Google Patents [patents.google.com]

- 13. Production of glycol ethers - Patent 0250168 [data.epo.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. What alcohols are formed from the reaction of ethylene oxide with... | Study Prep in Pearson+ [pearson.com]

- 16. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 17. Cyclopentanol - Wikipedia [en.wikipedia.org]

- 18. Sodium hydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-(Cyclopentyloxy)ethanol

<

This guide provides a comprehensive technical overview of the Williamson ether synthesis for the preparation of 2-(cyclopentyloxy)ethanol, a valuable chemical intermediate.[1][2] It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental organic transformation. This document moves beyond a simple recitation of steps to explore the underlying mechanistic principles, strategic considerations for reaction optimization, and robust analytical validation.

Strategic Overview: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the formation of ethers.[3][4] The reaction classically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[3][5][6] This process allows for the construction of both symmetrical and unsymmetrical ethers, making it a powerful tool in synthetic chemistry.[5][7]

In the context of synthesizing 2-(cyclopentyloxy)ethanol, two primary retrosynthetic pathways can be envisioned:

-

Pathway A: Reaction of a cyclopentyl halide with the mono-anion of ethylene glycol.

-

Pathway B: Reaction of a 2-haloethanol with cyclopentoxide.

For an efficient SN2 reaction, the alkyl halide should ideally be primary to minimize competing elimination (E2) reactions.[3][6][8] Cyclopentyl halides are secondary, which can lead to a mixture of substitution and elimination products.[8] However, the use of a primary alcohol (ethylene glycol) to form the nucleophile is advantageous. Pathway A is generally the more practical approach, as the mono-deprotonation of ethylene glycol is readily achievable, and cyclopentyl bromide is a commercially available secondary halide. While some E2 elimination (forming cyclopentene) is a risk, careful control of reaction conditions can favor the desired SN2 pathway.

Mechanistic Deep Dive: An SN2 Pathway

The synthesis of 2-(cyclopentyloxy)ethanol via the Williamson ether synthesis proceeds through a classic SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][5]

The key steps are:

-

Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming the more nucleophilic mono-alkoxide. Sodium hydride (NaH) is a common and effective choice for this step, as it irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct.[8][9]

-

Nucleophilic Attack: The resulting sodium 2-hydroxyethoxide then acts as the nucleophile, attacking the electrophilic carbon atom of the cyclopentyl halide (e.g., cyclopentyl bromide).[8] This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[6]

-

Displacement: Simultaneously with the nucleophilic attack, the halide ion (e.g., bromide) is displaced as the leaving group, forming the ether linkage and a sodium halide salt as a byproduct.[8]

dot graph "Williamson Ether Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption { label: "Mechanism of 2-(Cyclopentyloxy)ethanol Synthesis"; fontsize: 12; fontcolor: "#202124"; }

Experimental Protocol: A Validated Approach

This protocol details a robust method for the synthesis of 2-(cyclopentyloxy)ethanol.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Notes |

| Ethylene Glycol | 62.07 | 1.113 | ≥99% | Should be anhydrous. |

| Sodium Hydride | 24.00 | ~1.3 | 60% dispersion in mineral oil | Highly reactive with water. Handle under inert atmosphere. |

| Cyclopentyl Bromide | 149.03 | 1.37 | ≥98% | |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | ≥99.9% | |

| Saturated Ammonium Chloride (aq) | - | - | - | For quenching. |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous | For extraction. |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Alkoxide Formation: Anhydrous ethylene glycol (1.1 equivalents) is dissolved in anhydrous THF and added to the reaction flask. Sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) is carefully added portion-wise under a positive pressure of nitrogen. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the complete formation of the sodium 2-hydroxyethoxide.

-

Addition of Alkyl Halide: Cyclopentyl bromide (1.0 equivalent) dissolved in a small amount of anhydrous THF is added dropwise to the reaction mixture via the dropping funnel.

-

Reaction: The reaction mixture is heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layers are combined and back-extracted with diethyl ether. The combined organic layers are then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 2-(cyclopentyloxy)ethanol.[2]

Critical Parameters and Troubleshooting

| Parameter | Recommended Range | Rationale and Troubleshooting |

| Reaction Temperature | 50-100 °C | Higher temperatures can favor the E2 elimination side reaction.[3][5] Lower temperatures may lead to slow reaction rates. Refluxing in THF is a good starting point. |

| Reaction Time | 1-8 hours | Incomplete reactions are common with insufficient time.[3][5] Monitor by TLC or GC to determine the optimal time. |

| Solvent | Aprotic polar solvents (e.g., THF, DMF, Acetonitrile) | These solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[5][9] |

| Base | Strong, non-nucleophilic bases (e.g., NaH, KH) | Strong bases are required to deprotonate the alcohol effectively.[6][9] Weaker bases like NaOH or KOH can be used, but may require phase-transfer catalysis for optimal results.[5][10][11][12] |

Potential Side Reactions:

-

E2 Elimination: The secondary nature of cyclopentyl bromide makes it susceptible to elimination, especially at higher temperatures, to form cyclopentene.[3][4][8] Using a less sterically hindered base and maintaining a moderate temperature can minimize this.

-

Dialkylation of Ethylene Glycol: If an excess of both the base and cyclopentyl bromide is used, dialkylation of ethylene glycol can occur, leading to the formation of 1,2-bis(cyclopentyloxy)ethane. Using a slight excess of ethylene glycol can help to mitigate this.

Characterization and Analytical Data

The final product, 2-(cyclopentyloxy)ethanol, is a colorless liquid.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][13] |

| Molecular Weight | 130.18 g/mol | [13] |

| Boiling Point | 206.2 °C at 760 mmHg | [1][13] |

| Flash Point | 81.5 °C | [1][13] |

| Density | ~1 g/cm³ | [1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a multiplet for the cyclopentyl ring protons, a multiplet for the methine proton adjacent to the ether oxygen, and triplets for the two methylene groups of the ethanol moiety, along with a broad singlet for the hydroxyl proton.

-

¹³C NMR: Distinct signals for the carbons of the cyclopentyl ring and the two carbons of the ethoxy group are expected.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and a strong C-O stretching band around 1100 cm⁻¹ for the ether linkage would be anticipated.

Conclusion

The Williamson ether synthesis provides a reliable and adaptable method for the preparation of 2-(cyclopentyloxy)ethanol. A thorough understanding of the SN2 mechanism, careful control of reaction conditions to minimize side reactions, and a robust purification strategy are paramount to achieving high yields of the desired product. This guide offers a comprehensive framework for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

RSC Publishing. Hydrogen generation from solvolysis of sodium borohydride in ethylene glycol–water mixtures over a wide range of temperature. [Link]

-

ResearchGate. Ethylene glycol as an alternative solvent approach for very efficient hydrogen production from sodium borohydride with phosphoric acid and acetic acid catalysts | Request PDF. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Quora. How does ethylene glycol react with sodium metal?. [Link]

-

lookchem. Cas 1819-34-7,2-(cyclopentyloxy)ethanol. [Link]

-

PubChem - NIH. 2-(Cyclohexyloxy)ethanol | C8H16O2 | CID 224775. [Link]

-

SpectraBase. 2-Cyclopentene-1-ethanol. [Link]

-

NIST WebBook. Ethanol, 2-(2-propenyloxy)-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of 2-(Octadecyloxy)ethanol. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Mitsunobu Reaction for the Preparation of 2-(Cyclopentyloxy)ethanol

This guide provides a comprehensive technical overview of the Mitsunobu reaction, specifically tailored for the synthesis of 2-(cyclopentyloxy)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this powerful synthetic transformation. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical process parameters, and practical considerations essential for successful and reproducible execution.

Foundational Principles: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and thioethers.[1][2] Discovered by Oyo Mitsunobu, this reaction proceeds under mild, neutral conditions, making it particularly valuable for complex molecule synthesis where sensitive functional groups must be preserved.[2][3] The reaction is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter, a direct consequence of its S_N2-type mechanism.[1][4][5][6]

At its core, the Mitsunobu reaction is a redox-condensation process.[4][7] It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[2][8] This activation facilitates nucleophilic attack by a suitable pronucleophile (a compound with an acidic proton), leading to the formation of the desired product.[4]

For the synthesis of 2-(cyclopentyloxy)ethanol, the pronucleophile is ethylene glycol, where one of its hydroxyl groups will act as the nucleophile to displace the activated hydroxyl group of cyclopentanol.

The Reaction Mechanism: A Stepwise Dissection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The mechanism of the Mitsunobu reaction is complex and has been the subject of extensive study.[8][9] The generally accepted pathway involves several key intermediates:

-

Formation of the Betaine: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), generating a highly reactive betaine intermediate.[7][8]

-

Proton Transfer: The betaine is a strong base and readily deprotonates the acidic pronucleophile, which in this specific synthesis is one of the hydroxyl groups of ethylene glycol. This step is crucial and highlights why the pronucleophile must possess sufficient acidity (typically a pKa ≤ 15).[1][3][10]

-

Activation of the Alcohol: The alcohol (cyclopentanol) then adds to the positively charged phosphorus atom of the betaine, forming an alkoxyphosphonium salt.[1][6][9] This is the key activation step, converting the poor leaving group (hydroxyl) into a good one.

-

Nucleophilic Displacement (S_N2): The deprotonated nucleophile (the mono-anion of ethylene glycol) then attacks the carbon atom bearing the activated hydroxyl group in a classic S_N2 fashion.[9][10] This backside attack results in the inversion of stereochemistry if the alcohol is chiral.

-